Raloxifene-d4 6,4'-Bis-β-D-glucuronide is a synthetic derivative of raloxifene, a selective estrogen receptor modulator primarily used in the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. This compound is notable for its glucuronidation, a metabolic process that enhances the solubility and excretion of drugs. Raloxifene-d4 6,4'-Bis-β-D-glucuronide serves as a labeled metabolite, providing insights into the pharmacokinetics and dynamics of raloxifene metabolism in biological systems.
This compound falls under the category of glucuronides, which are conjugates formed by the addition of glucuronic acid to a substrate, enhancing its solubility. It is classified as a labeled metabolite due to the presence of deuterium (d4), which is used in tracing studies to understand metabolic pathways.
The synthesis of Raloxifene-d4 6,4'-Bis-β-D-glucuronide typically involves enzymatic or chemical glucuronidation techniques. The process can be carried out using recombinant UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9, which are known to catalyze the glucuronidation of raloxifene effectively.
Raloxifene-d4 6,4'-Bis-β-D-glucuronide has a complex molecular structure characterized by its glucuronic acid moiety linked to the raloxifene backbone. The presence of deuterium atoms (d4) indicates modifications that allow for tracing in metabolic studies.
Raloxifene-d4 6,4'-Bis-β-D-glucuronide participates in various biochemical reactions, primarily involving hydrolysis by β-glucuronidase enzymes, which can regenerate the parent compound (raloxifene) from its glucuronide form.
The mechanism of action for Raloxifene-d4 6,4'-Bis-β-D-glucuronide involves its role as a prodrug that enhances the bioavailability of raloxifene through increased solubility and altered pharmacokinetics. Upon administration, it undergoes hydrolysis to release active raloxifene, which then interacts with estrogen receptors to exert therapeutic effects.
Raloxifene-d4 6,4'-Bis-β-D-glucuronide is primarily utilized in pharmacological research to:
This compound's unique properties make it an essential tool for understanding drug metabolism and enhancing therapeutic strategies involving selective estrogen receptor modulators.
Raloxifene-d4 6,4'-Bis-β-D-glucuronide is a deuterated bis-glucuronidated metabolite of the selective estrogen receptor modulator raloxifene. The compound features a precisely defined structure where two β-D-glucuronic acid moieties are conjugated via glycosidic bonds to the phenolic oxygen atoms at the 6- and 4'-positions of the raloxifene scaffold. The molecular formula is established as C~40~H~39~D~4~NO~16~S, with a monoisotopic molecular weight of 829.86 g/mol [1] [7]. This represents a mass increase of 4 atomic mass units compared to the non-deuterated analogue (C~40~H~43~NO~16~S, MW 825.83 g/mol) due to the strategic incorporation of four deuterium atoms [2].
Mass spectrometry analysis, particularly high-resolution LC-MS/MS, reveals characteristic fragmentation patterns that confirm the bis-glucuronide structure and deuterium positioning. The compound exhibits a prominent [M-H]⁻ ion at m/z 828.85 under negative ionization conditions, with diagnostic fragment ions corresponding to sequential losses of the glucuronic acid moieties (176 amu and 177 amu, respectively) and further fragmentation of the raloxifene core structure. The isotopic purity, typically exceeding 98%, is confirmed by the absence of significant peaks at m/z 825 and 826 in the mass spectrum, indicating minimal protium contamination at the labeled positions [1] [7] [8].
Table 1: Key Molecular Attributes of Raloxifene-d4 6,4'-Bis-β-D-glucuronide
Property | Specification | Reference |
---|---|---|
Molecular Formula | C~40~H~39~D~4~NO~16~S | [1] |
Molecular Weight | 829.86 g/mol | [1] |
CAS Number (if available) | 2021255-70-7 (for mono-glucuronide) | [7] |
Deuterium Positions | Ethoxy linker of benzothiophene core | [7] |
Non-deuterated Analog MW | 825.83 g/mol | [2] |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed confirmation of the structure and deuterium incorporation sites. ¹H-NMR spectra in deuterated dimethyl sulfoxide (DMSO-d~6~) or methanol-d~4~ show the characteristic absence of proton signals at the positions occupied by deuterium. Specifically, the methylene protons (-O-CH~2~-) of the ethoxy linker adjacent to the piperidinyl group, which resonate around δ 4.10-4.50 ppm in the non-deuterated compound, are absent, confirming deuteration at these positions. The anomeric protons of the glucuronic acid moieties appear as distinct doublets in the region of δ 5.60-5.85 ppm (J ≈ 7.5 Hz), confirming the β-configuration of the glycosidic bonds. Aromatic protons of the benzothiophene and phenyl rings appear between δ 6.70 and 7.80 ppm. ¹³C-NMR and two-dimensional techniques (COSY, HSQC, HMBC) further corroborate the connectivity, particularly the linkage of the glucuronide moieties to the raloxifene aglycone [7] [8].
Table 2: Characteristic NMR Chemical Shifts (Key Protons)
Proton Position | δ (ppm) | Multiplicity | Assignment Confirmation |
---|---|---|---|
Glucuronide Anomeric H-1' | 5.60-5.85 | d (J≈7.5 Hz) | β-glycosidic linkage |
Aromatic H (Benzothiophene) | 6.70-7.80 | m | Aglycone structure integrity |
-O-CH~2~-(CD~2~)-N | Absent | - | Deuterium labeling site |
Glucuronide H-2'-H-5' | 3.10-3.70 | m | Sugar ring protons |
The incorporation of four deuterium atoms (D~4~) at the ethoxy linker connecting the benzothiophene core to the piperidinyl moiety (-O-CD~2~-CD~2~-N<) represents a strategic isotopic labeling approach critical for analytical applications. This specific labeling site was chosen because it is metabolically stable—remote from the glucuronide conjugation sites at the 6- and 4'-phenolic positions—ensuring the deuterium label remains intact during metabolic transformations and analytical procedures [1] [7] [8]. The deuterated ethoxy linker exhibits enhanced resistance to oxidative metabolic pathways compared to its protiated counterpart, contributing to improved molecular stability in biological matrices [7].
The primary function of deuterium labeling in this molecule is to serve as an internal standard for mass spectrometry-based quantification of both raloxifene and its glucuronide metabolites in complex biological samples (plasma, urine, feces). The 4 Da mass difference creates a distinct mass shift detectable by mass spectrometry, enabling precise differentiation between endogenous metabolites and the deuterated standard. This eliminates quantification errors caused by ion suppression or matrix effects, as the deuterated and non-deuterated forms co-elute chromatographically but are resolved mass spectrometrically [1] [8]. Crucially, while deuterium can exhibit minor kinetic isotope effects (KIEs), the labeling site in Raloxifene-d4 6,4'-Bis-β-D-glucuronide was specifically chosen to minimize such effects on the glucuronidation kinetics and receptor binding, as the ethoxy linker is not directly involved in these processes [4] [6].
Studies utilizing human liver microsomes (HLM) and human jejunum homogenates (HJH) have demonstrated that the deuterium label does not significantly alter the enzymatic recognition or glucuronidation rates by UDP-glucuronosyltransferases (UGTs). Both the deuterated and non-deuterated forms are substrates primarily for hepatic UGT1A1 and UGT1A9, and extra-hepatic UGT1A8 and UGT1A10, with comparable kinetic parameters (K~m~, V~max~) [4]. This metabolic similarity is essential for the compound's validity as an internal standard in studies examining raloxifene's pharmacokinetics and interindividual variability in glucuronidation capacity linked to UGT polymorphisms [4] [6].
Table 3: Impact of Deuterium Labeling on Key Properties
Property | Non-Deuterated Form | Raloxifene-d4 Form | Significance |
---|---|---|---|
Molecular Weight | 825.83 g/mol | 829.86 g/mol | 4 Da mass shift enables MS discrimination |
Metabolic Stability (Linker) | Susceptible to oxidation | Enhanced resistance to oxidation | Maintains label integrity in bioanalytical use |
UGT Substrate Profile | UGT1A1, 1A8, 1A9, 1A10 | Identical UGT profile | Validates use as internal standard for metabolism studies |
Kinetic Isotope Effects | N/A | Minimal at labeled site | Avoids distortion of glucuronidation kinetics |
Raloxifene-d4 6,4'-Bis-β-D-glucuronide exhibits distinct physicochemical properties driven by its highly polar, polyhydroxylated structure. The presence of two glucuronic acid groups, each featuring a carboxylic acid functionality, renders the molecule significantly more hydrophilic than the parent raloxifene aglycone. It demonstrates moderate solubility in polar protic solvents like water and methanol, but is largely insoluble in non-polar organic solvents such as ether, chloroform, or ethyl acetate [5] [8]. The solubility in aqueous media is pH-dependent due to the ionizable carboxylic acid groups (pK~a~ ≈ 3.0-3.5 for glucuronic acid carboxyls), increasing substantially under neutral or alkaline conditions (pH > 5.0) where the carboxylates are deprotonated [5].
The melting point of this crystalline compound is typically high (>200°C, decomposition observed), consistent with its ionic character and potential for extensive hydrogen bonding via the multiple hydroxyl and carboxylic acid/carboxylate groups [8]. However, precise melting point data are often less emphasized than stability profiles in supplier documentation due to the compound's primary use as a reference standard in solution-based assays.
Stability is a critical parameter for reliable analytical use. Raloxifene-d4 6,4'-Bis-β-D-glucuronide is generally stable under recommended storage conditions: desiccated at -20°C or below, protected from light and moisture [1] [8]. The deuterium label itself enhances stability against certain degradation pathways, particularly those involving cleavage at the ethoxy linker. However, the β-glucuronide bonds remain susceptible to enzymatic hydrolysis by β-glucuronidases present in biological matrices or potentially by bacterial contamination in poorly handled samples. Acid-catalyzed hydrolysis of the glucuronide linkages can also occur under strongly acidic conditions (pH < 2.0) [4] [8]. In aqueous solutions (e.g., stock solutions prepared in methanol/water or DMSO), stability is best maintained at slightly acidic to neutral pH (pH 4.5-7.0) and temperatures ≤ -20°C for long-term storage. Repeated freeze-thaw cycles should be minimized to prevent degradation [8].
Studies utilizing this deuterated standard have revealed insights into the stability of the glucuronide conjugates themselves in biological systems. While raloxifene glucuronides comprise ~99% of circulating raloxifene-derived material in plasma, with the 4'-glucuronide (ral-4'-Gluc) predominating (~70% of total glucuronides), these conjugates can undergo enterohepatic recirculation involving hydrolysis and re-conjugation [4]. The stability against enzymatic hydrolysis varies: UGT1A1 primarily forms the more stable ral-6-Gluc, while UGT1A8, highly expressed in the intestine, forms ral-4'-Gluc which may exhibit different local stability profiles impacting bioavailability [4].
Table 4: Physicochemical Properties and Storage Stability
Property | Characteristics | Storage Recommendations |
---|---|---|
Solubility | Soluble: Water, Methanol, DMSO. Insoluble: Ether, Chloroform, Ethyl Acetate | Prepare fresh solutions in MeOH/H~2~O or buffer |
pH Stability | Stable: pH 4.5 - 7.0. Unstable: Strong acid (pH<2, hydrolysis) | Store solutions at neutral pH |
Thermal Stability (Solid) | Stable long-term at ≤ -20°C, desiccated, protected from light | -20°C or lower; avoid moisture |
Solution Stability | Limited at RT; stable for months at ≤ -20°C; avoid freeze-thaw | Aliquot for single use; store frozen |
Susceptibility | Enzymatic hydrolysis (β-glucuronidase), strong acid/base | Use enzyme inhibitors in biological samples |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7